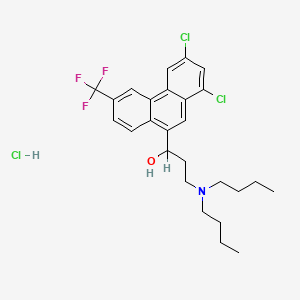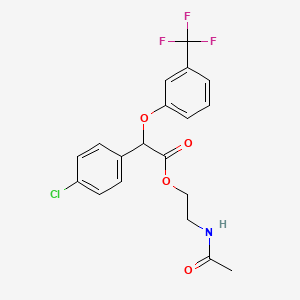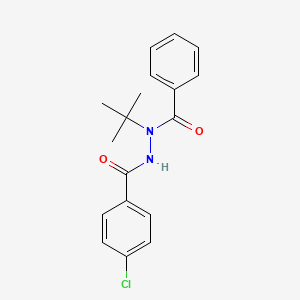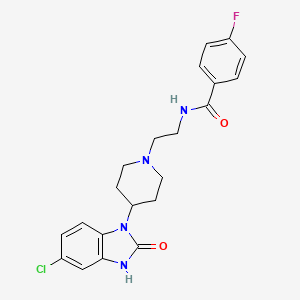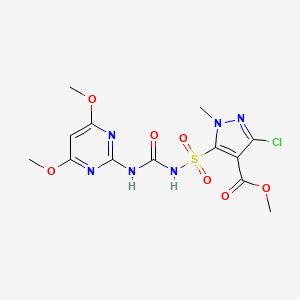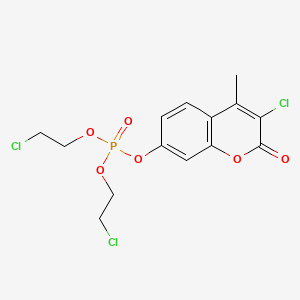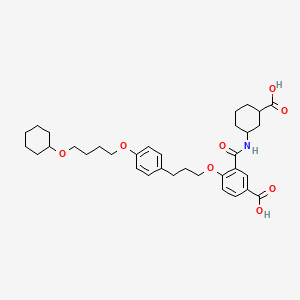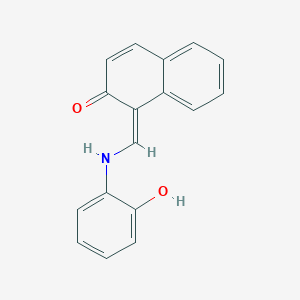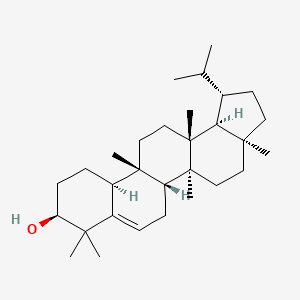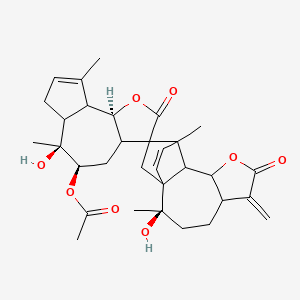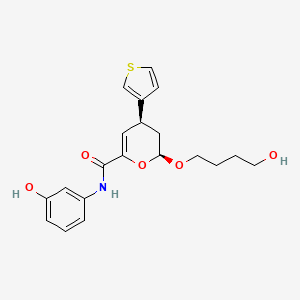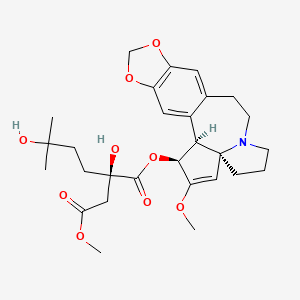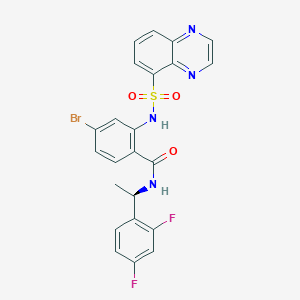
JNJ-26070109
Overview
Description
Preparation Methods
The synthesis of JNJ-26070109 involves multiple steps, starting with the preparation of the quinoxaline-5-sulfonylamino intermediate. The reaction conditions typically include the use of bromine and difluorophenyl ethylamine under controlled temperatures and pressures. Industrial production methods focus on optimizing yield and purity, often employing advanced techniques such as high-performance liquid chromatography for purification .
Chemical Reactions Analysis
JNJ-26070109 undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like hydrogen peroxide.
Reduction: Reduction reactions often involve reagents such as sodium borohydride.
Substitution: Common reagents include halogens and nucleophiles, leading to the formation of different substituted products. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
JNJ-26070109 has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying receptor-ligand interactions.
Biology: Investigated for its effects on cellular signaling pathways.
Medicine: Potential therapeutic agent for treating gastrointestinal disorders.
Industry: Utilized in the development of new pharmaceuticals targeting cholecystokinin 2 receptors
Mechanism of Action
JNJ-26070109 exerts its effects by selectively binding to and antagonizing cholecystokinin 2 receptors. This interaction inhibits the receptor’s activity, leading to a decrease in gastric acid secretion and prevention of acid rebound. The molecular targets include the cholecystokinin 2 receptors, and the pathways involved are primarily related to gastric acid regulation .
Comparison with Similar Compounds
JNJ-26070109 is unique due to its high selectivity and potency as a cholecystokinin 2 receptor antagonist. Similar compounds include:
YF476: Another cholecystokinin 2 receptor antagonist with different pharmacokinetic properties.
Z-360: Known for its use in treating pancreatic cancer.
GSK-1004723: Investigated for its potential in treating anxiety disorders. Compared to these compounds, this compound offers a novel mechanism of action and improved oral bioavailability
Properties
Molecular Formula |
C23H17BrF2N4O3S |
|---|---|
Molecular Weight |
547.4 g/mol |
IUPAC Name |
4-bromo-N-[(1R)-1-(2,4-difluorophenyl)ethyl]-2-(quinoxalin-5-ylsulfonylamino)benzamide |
InChI |
InChI=1S/C23H17BrF2N4O3S/c1-13(16-8-6-15(25)12-18(16)26)29-23(31)17-7-5-14(24)11-20(17)30-34(32,33)21-4-2-3-19-22(21)28-10-9-27-19/h2-13,30H,1H3,(H,29,31)/t13-/m1/s1 |
InChI Key |
TZKCPFFVWLRNRZ-CYBMUJFWSA-N |
SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |
Isomeric SMILES |
C[C@H](C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |
Canonical SMILES |
CC(C1=C(C=C(C=C1)F)F)NC(=O)C2=C(C=C(C=C2)Br)NS(=O)(=O)C3=CC=CC4=NC=CN=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
4-bromo-N-(1-(2,4-difluoro-phenyl)ethyl)-2-(quinoxaline-5-sulfonylamino)benzamide JNJ 26070109 JNJ-26070109 JNJ26070109 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


